molecular formula C15H14BrNO B185625 N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine CAS No. 5319-56-2

N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine

Cat. No. B185625
CAS RN: 5319-56-2
M. Wt: 304.18 g/mol
InChI Key: BMHRUKPOKHGVKQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine, also known as 4-Br-EPHIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism Of Action

The mechanism of action of N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine is not fully understood. However, studies have suggested that it may act through the inhibition of specific enzymes involved in cancer cell growth and proliferation. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and exhibit antibacterial and antifungal activity. Additionally, it has been shown to have low toxicity in normal cells, making it a potential candidate for the development of new drugs with fewer side effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine for lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, its low toxicity in normal cells makes it a safer alternative to other compounds with similar activity. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development as a drug candidate.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine. One area of interest is the development of new drugs based on its structure and activity. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields, such as material science. Finally, studies on its pharmacokinetics and pharmacodynamics are needed to determine its suitability as a drug candidate for clinical trials.
Conclusion
In conclusion, N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine is a chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its synthesis method has been well-established, and it has shown promising results in scientific research applications, including its potential as a drug candidate for the treatment of cancer and other diseases. While its mechanism of action is not fully understood, further research is needed to fully explore its potential and develop new drugs based on its structure and activity.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine involves the reaction of 4-bromoaniline with 2-ethoxybenzaldehyde in the presence of an acid catalyst. The resulting product is purified through recrystallization to obtain the desired compound. This method has been described in several research articles and has been found to yield high purity and yield of N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine.

Scientific Research Applications

N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine has shown promising results in various scientific research applications. One of the main areas of interest is its potential as a drug candidate for the treatment of various diseases. Studies have shown that N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine exhibits potent anticancer activity against several cancer cell lines, including breast, prostate, and lung cancer. Additionally, it has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

5319-56-2

Product Name

N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(2-ethoxyphenyl)methanimine

InChI

InChI=1S/C15H14BrNO/c1-2-18-15-6-4-3-5-12(15)11-17-14-9-7-13(16)8-10-14/h3-11H,2H2,1H3

InChI Key

BMHRUKPOKHGVKQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C=NC2=CC=C(C=C2)Br

Canonical SMILES

CCOC1=CC=CC=C1C=NC2=CC=C(C=C2)Br

Origin of Product

United States

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